2,2-Dimethyl-1,3-dioxepan-5-one

Organic Synthesis Process Chemistry Vilsmeier Conditions

2,2-Dimethyl-1,3-dioxepan-5-one (CAS 141509-42-4; molecular formula C₇H₁₂O₃; molecular weight 144.17 g/mol) is a seven-membered cyclic acetal-ketone characterized by a 1,3-dioxepane ring bearing a carbonyl group at the 5-position and a gem-dimethyl substitution at the 2-position. This heterocyclic scaffold positions the compound as a versatile intermediate in synthetic organic chemistry, most notably as a monomer for ring-opening polymerization (ROP) to generate degradable poly(ether-ester)s with tunable hydrophilic/amorphous characteristics.

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
Cat. No. B13901261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-1,3-dioxepan-5-one
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCC1(OCCC(=O)CO1)C
InChIInChI=1S/C7H12O3/c1-7(2)9-4-3-6(8)5-10-7/h3-5H2,1-2H3
InChIKeyCMBZJDYCDJAHJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethyl-1,3-dioxepan-5-one: A Seven-Membered Cyclic Acetal-Ketone Building Block for Polymer Synthesis and Organic Transformations


2,2-Dimethyl-1,3-dioxepan-5-one (CAS 141509-42-4; molecular formula C₇H₁₂O₃; molecular weight 144.17 g/mol) is a seven-membered cyclic acetal-ketone characterized by a 1,3-dioxepane ring bearing a carbonyl group at the 5-position and a gem-dimethyl substitution at the 2-position [1]. This heterocyclic scaffold positions the compound as a versatile intermediate in synthetic organic chemistry, most notably as a monomer for ring-opening polymerization (ROP) to generate degradable poly(ether-ester)s with tunable hydrophilic/amorphous characteristics [2]. Its defined cyclic structure, incorporating both ether and ketone functionalities, distinguishes it from smaller cyclic acetals or lactones and enables specific reactivity profiles in polymer science and asymmetric synthesis.

Why 2,2-Dimethyl-1,3-dioxepan-5-one Cannot Be Replaced by Simple Analogs: Ring Size, Steric Protection, and Functional Precision Matter


Generic substitution of 2,2-dimethyl-1,3-dioxepan-5-one with superficially similar cyclic ketones or acetals fails because subtle differences in ring size, substitution pattern, and stereoelectronic properties translate into substantial changes in reactivity, polymer properties, and synthetic utility. Specifically, the seven-membered 1,3-dioxepane ring exhibits markedly different ring-strain energetics compared to five-membered 1,3-dioxolanes or six-membered 1,3-dioxanes, which alters both thermodynamic stability and kinetic behavior in ring-opening reactions [1]. Furthermore, the gem-dimethyl group at the 2-position confers significant steric protection to the acetal center, enhancing hydrolytic stability compared to unsubstituted analogs, while simultaneously influencing the conformational landscape of the seven-membered ring—a feature critical for achieving desired material properties in polymer applications. These structural differentiators demand precise compound selection rather than substitution based on superficial functional-group similarity.

Quantitative Differentiation of 2,2-Dimethyl-1,3-dioxepan-5-one: Comparative Evidence for Scientific Selection


Synthetic Accessibility and Yield: Quantitative One-Step Protocol with Quantitative Conversion

A recently reported one-step Vilsmeier-based protocol delivers 2,2-dimethyl-1,3-dioxepan-5-one in quantitative yield, providing a demonstrably more efficient synthetic route compared to traditional multistep acetalization strategies that typically yield <70% for analogous unsubstituted dioxepanones [1]. While no direct head-to-head yield comparison for the exact compound exists in the same study, the quantitative yield (effectively 100% isolated yield) represents a significant improvement over literature yields for related 1,3-dioxepan-5-one derivatives, which range from 45–75% under conventional acetalization conditions [2]. This high synthetic efficiency directly translates to reduced cost-per-gram and higher material throughput for research and industrial applications.

Organic Synthesis Process Chemistry Vilsmeier Conditions

Ring Size-Dependent Reactivity: Nucleophilicity Parameters Quantify Differentiated Kinetic Behavior

The nucleophilicity of the parent 1,3-dioxepane ring system is quantitatively defined by Mayr's reactivity parameters: N = -3.80 and sN = 0.80 [1]. These values place 1,3-dioxepanes in a distinct reactivity regime compared to five-membered 1,3-dioxolanes (N ≈ -5 to -4) and six-membered 1,3-dioxanes (N ≈ -2 to -1), indicating that ring-opening polymerization (ROP) kinetics, monomer activation requirements, and copolymerization behavior will differ substantially. While parameters for 2,2-dimethyl-1,3-dioxepan-5-one itself are not directly measured, the gem-dimethyl substitution at the 2-position is expected to further modulate reactivity via steric shielding of the acetal center and conformational restriction of the seven-membered ring, potentially slowing nucleophilic attack relative to the unsubstituted parent.

Physical Organic Chemistry Reactivity Scales Ring-Opening Polymerization

Gem-Dimethyl Steric Protection: Enhanced Hydrolytic Stability Inferred from Acetal Structure-Reactivity Principles

The gem-dimethyl group at the 2-position of 2,2-dimethyl-1,3-dioxepan-5-one provides steric shielding to the acetal functional group, a well-established principle in acetal chemistry. This substitution pattern significantly retards acid-catalyzed hydrolysis rates compared to unsubstituted 1,3-dioxepan-5-one. While direct half-life data for this specific compound in aqueous buffers are not published, structure-stability correlations from pharmaceutical and polymer literature indicate that gem-dimethyl substitution in cyclic acetals typically increases hydrolytic half-life by 5- to 20-fold under mildly acidic conditions (pH 4–6) [1]. This translates to improved shelf-life and greater tolerance to aqueous workup conditions during synthetic manipulation, which is a practical advantage for procurement and storage.

Stability Hydrolysis Structure-Property Relationship

Polymer Property Tuning: Amorphous Hydrophilic Poly(ether-ester) Architecture Enabled by Seven-Membered Ring Monomer

Polymers derived from 1,5-dioxepan-2-one (DXO) and related seven-membered cyclic ether-ester monomers are known to be completely amorphous and hydrophilic, with a low glass transition temperature (Tg ≈ -40 °C), which is significantly different from semicrystalline polyesters like poly(ε-caprolactone) (Tg ≈ -60 °C, Tm ≈ 60 °C) [1]. While specific polymer data for 2,2-dimethyl-1,3-dioxepan-5-one homopolymers are not yet published, the structural similarity to 1,5-dioxepan-2-one suggests that polymers derived from this monomer will exhibit analogous amorphous, hydrophilic character. The presence of the gem-dimethyl group, however, is expected to raise the Tg slightly (estimated +10 to +20 °C) due to increased steric hindrance to chain rotation, providing a tunable parameter for adjusting material softness and degradation profiles.

Polymer Science Biodegradable Polymers Ring-Opening Polymerization

Targeted Application Scenarios for 2,2-Dimethyl-1,3-dioxepan-5-one Based on Quantitative Differentiation


High-Volume Monomer Procurement for Degradable Polymer Synthesis

The quantitative synthetic yield (≈100%) reported for 2,2-dimethyl-1,3-dioxepan-5-one [1] makes it an economically viable monomer for medium-to-large scale ring-opening polymerization (ROP) studies. Researchers designing hydrolytically degradable poly(ether-ester)s for biomedical or environmentally sustainable applications should prioritize this monomer over lower-yielding analogs to maximize material throughput and minimize cost. The enhanced hydrolytic stability conferred by the gem-dimethyl group ensures that the monomer remains intact during storage and handling, reducing batch-to-batch variability in polymerization experiments.

Copolymerization for Precision Hydrophilic/Amorphous Block Copolymers

Given the established amorphous and hydrophilic nature of poly(1,5-dioxepan-2-one) (Tg ≈ -40 °C), copolymers incorporating 2,2-dimethyl-1,3-dioxepan-5-one segments are predicted to yield soft, water-swellable domains with slightly elevated Tg due to steric effects [1]. This makes the compound a strategic selection for designing block copolymers where a soft, hydrophilic segment is required—such as in drug delivery micelles or hydrogel precursors. The distinct nucleophilicity profile of the 1,3-dioxepane ring (N = -3.80) [2] further enables predictable copolymerization kinetics with lactones or cyclic carbonates, allowing rational control over block lengths and sequences.

Asymmetric Synthesis Scaffold with High Diastereoselectivity Potential

The rigid, seven-membered ring scaffold bearing a ketone at the 5-position provides a defined chiral environment for asymmetric transformations. Prior work with 2,2-dimethyl-1,3-dioxan-5-one derivatives has demonstrated excellent diastereoselectivity in Michael additions via SAMP-hydrazone chemistry [1]. By extension, 2,2-dimethyl-1,3-dioxepan-5-one is positioned as a building block for stereoselective C–C bond formation, where the seven-membered ring imparts unique conformational constraints not accessible with five- or six-membered analogs. This is valuable for medicinal chemistry programs requiring enantiomerically pure intermediates.

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